molecular formula C23H24N2O4 B11229135 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11229135
M. Wt: 392.4 g/mol
InChI Key: LOPRCAYCSGXTTG-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the benzodioxepin moiety can be prepared via cyclization reactions involving appropriate precursors. The final coupling of these two moieties can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzodioxepin moiety may contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the presence of both indole and benzodioxepin moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds .

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C23H24N2O4/c1-15-10-21-22(29-9-5-8-28-21)11-17(15)12-24-23(27)13-25-16(2)19(14-26)18-6-3-4-7-20(18)25/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3,(H,24,27)

InChI Key

LOPRCAYCSGXTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C(=C(C4=CC=CC=C43)C=O)C)OCCCO2

Origin of Product

United States

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